

Spectroscopic Analysis of Brevianamides: A Technical Guide

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Compound of Interest

Compound Name: *Brevianamide M*

Cat. No.: *B15568577*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the brevianamide family of fungal metabolites. Brevianamides are a class of indole alkaloids produced by various species of *Penicillium* and *Aspergillus*. They exhibit a range of biological activities and are of significant interest to the drug development community. This document summarizes key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for prominent members of the brevianamide family, outlines the experimental protocols used for their characterization, and presents a generalized workflow for their spectroscopic analysis. While this guide covers several brevianamides, specific data for **Brevianamide M** was not found in the surveyed literature.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for the characterization of brevianamides, providing accurate mass measurements to confirm their elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for Selected Brevianamides

Compound	Molecular Formula	Calculated [M+H] ⁺ (m/z)	Found [M+H] ⁺ (m/z)	Reference
Brevianamide A	C ₂₁ H ₂₃ N ₃ O ₃	366.1812	366.1818	[1]
Brevianamide B	C ₂₁ H ₂₃ N ₃ O ₃	366.1812	366.1816	[1]
Brevianamide X	C ₂₁ H ₂₃ N ₃ O ₃	Not Specified	Not Specified	[2]
Brevianamide Y	C ₂₁ H ₂₃ N ₃ O ₃	Not Specified	Not Specified	[1]
Brevianamide Z	C ₂₁ H ₂₃ N ₃ O ₃	Not Specified	Not Specified	[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

- **Sample Preparation:** A dilute solution of the purified brevianamide is prepared in a suitable solvent, such as methanol or acetonitrile.
- **Instrumentation:** ESI spectra are recorded on instruments such as a Bruker microTOF or a Q-Exactive Orbitrap Thermo Scientific.
- **Calibration:** The instrument is calibrated using a standard of known masses, such as sodium formate clusters, to ensure high mass accuracy.
- **Data Acquisition:** Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
- **Data Analysis:** The acquired data is processed using software like Data Analysis 4.1 (Bruker Daltonics) to determine the accurate mass of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the structural elucidation of brevianamides, providing detailed information about the carbon and proton framework.

Table 2: ^1H NMR Spectroscopic Data for Brevianamide A (500 MHz, $(\text{CD}_3)_2\text{SO}$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.65	br. s	1H	NH
7.84	br. s	1H	NH
7.41	ddd, J = 8.3, 7.0, 1.4 Hz	1H	Ar-H
7.37	d, J = 7.7 Hz	1H	Ar-H
6.81	dd, J = 8.2, 0.8 Hz	1H	Ar-H
6.64	ddd, J = 7.8, 7.0, 0.8 Hz	1H	Ar-H
3.34 – 3.23	m	2H	CH_2
2.55	ddd, J = 10.1, 7.5, 1.1 Hz	1H	CH
2.49 – 2.44	m	2H	CH_2
2.39	d, J = 15.1 Hz	1H	CH
2.01 – 1.91	m	1H	CH
1.90 – 1.77	m	3H	CH, CH_2
1.68	dd, J = 13.1, 7.6 Hz	1H	CH
0.98	s	3H	CH_3
0.68	s	3H	CH_3

Table 3: ^{13}C NMR Spectroscopic Data for Brevianamide A (126 MHz, $(\text{CD}_3)_2\text{SO}$)

Chemical Shift (δ) ppm	Assignment
199.9	C=O
172.1	C=O
169.5	C=O
160.5	Ar-C
137.2	Ar-C
123.6	Ar-CH
119.4	Ar-CH
116.7	Ar-CH
111.1	Ar-CH
79.0	C
68.5	C
66.4	CH
53.1	CH ₂
48.3	C
43.2	CH
39.5	CH ₂
28.4	CH ₂
27.2	CH ₂
24.6	CH
21.2	CH ₃
17.7	CH ₃

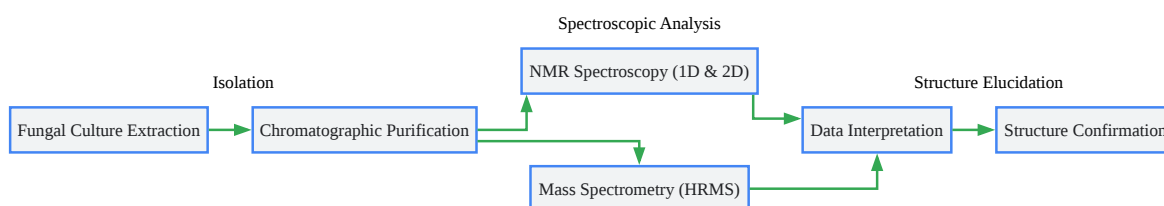
Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on high-field spectrometers, and a variety of 1D and 2D experiments are employed for complete structural assignment.

- **Sample Preparation:** A few milligrams of the purified brevianamide are dissolved in a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a 5 mm NMR tube.
- **Instrumentation:** Spectra are recorded on spectrometers operating at frequencies such as 500 MHz or 600 MHz for 1H .
- **1D NMR:** 1H and ^{13}C NMR spectra are acquired to identify the proton and carbon environments in the molecule.
- **2D NMR:** A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity between protons and carbons, and to assign the complete structure.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase corrected, and baseline corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of brevianamide natural products.



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Caption: A generalized workflow for the isolation and spectroscopic characterization of brevianamides.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Brevianamides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568577#spectroscopic-data-for-brevianamide-m-nmr-ms]

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